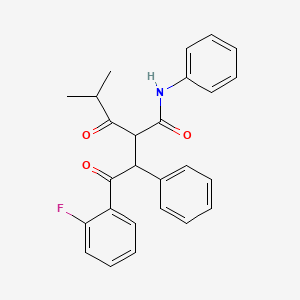
2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Análisis De Reacciones Químicas
2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include polar functional groups introduced or unmasked during phase I reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide exerts its effects involves interaction with histamine receptors, leading to antihistaminic activity . The molecular targets and pathways involved are primarily related to the inhibition of histamine binding.
Comparación Con Compuestos Similares
Similar compounds include other antihistamines and impurities from the synthesis of related quinazoline derivatives . What sets 2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide apart is its specific structure and the unique synthetic pathway leading to its formation as an impurity .
Actividad Biológica
2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide, often referred to as a key intermediate in the synthesis of Atorvastatin, exhibits significant biological activity. This compound is characterized by its fluorinated structure, which enhances its pharmacological properties compared to non-fluorinated analogs. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C26H24FNO3
- Molecular Weight : 417.47 g/mol
- CAS Number : 125971-96-2
- IUPAC Name : 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
The biological activity of this compound primarily stems from its role as an HMG-CoA reductase inhibitor, similar to Atorvastatin. The fluorine atom in its structure increases lipophilicity and metabolic stability, potentially enhancing its ability to modulate lipid metabolism.
Inhibition of Glycolysis
Recent studies have indicated that fluorinated compounds, including derivatives of glucose analogs, can significantly inhibit glycolytic pathways in cancer cells. Specifically, this compound has been shown to affect hexokinase activity, a key enzyme in glycolysis:
- Potent Inhibition : The compound exhibits a strong inhibitory effect on hexokinase II (HKII), leading to reduced glycolytic flux in cancer cells.
- Enhanced Stability : The fluorination improves the compound's stability and uptake, allowing for effective action at lower doses and over extended periods.
Cytotoxicity Studies
In vitro studies have demonstrated that the compound possesses cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A549 (Lung Cancer) | 5.4 | Significant reduction in viability |
| U87MG (GBM) | 3.8 | Enhanced effects under hypoxic conditions |
| MCF7 (Breast Cancer) | 6.5 | Moderate cytotoxicity observed |
Case Study 1: Glioblastoma Multiforme (GBM)
In a recent study focusing on GBM, the application of this compound resulted in notable cytotoxicity. The compound was administered in varying concentrations, revealing a dose-dependent response that correlated with reduced cell proliferation and increased apoptosis markers.
Case Study 2: Metabolic Disorders
Another investigation assessed the impact of this compound on lipid profiles in hyperlipidemic models. Results indicated a significant decrease in total cholesterol and LDL levels, suggesting potential use in managing dyslipidemia.
Propiedades
IUPAC Name |
2-[2-(2-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO3/c1-17(2)24(29)23(26(31)28-19-13-7-4-8-14-19)22(18-11-5-3-6-12-18)25(30)20-15-9-10-16-21(20)27/h3-17,22-23H,1-2H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBJIYKHDMWMDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













